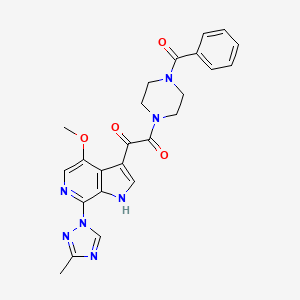
Temsavir
Overview
Description
Temsavir is a compound with the molecular formula C24H23N7O4 . It is also known by various synonyms such as BMS-626529, and its IUPAC name is 1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione .
Synthesis Analysis
The discovery of Temsavir originated with a phenotypic screening assay that exploited a pseudotyped virus construct. The indole glyoxamide was identified as an inhibitor of HIV-1 infection that was mechanistically novel, acting as an attachment inhibitor (AI) that interfered with the very first step of the virus entry process .
Molecular Structure Analysis
Temsavir has a complex molecular structure. It is a P-glycoprotein and breast cancer resistance protein (BCRP) substrate; its metabolism is mediated by esterase and CYP3A4 enzymes .
Chemical Reactions Analysis
Temsavir prevents the viral receptor CD4 from interacting with the envelope glycoprotein (Env) and blocks its conformational changes . It relies on the presence of a residue with a small side chain at position 375 in Env .
Physical And Chemical Properties Analysis
Temsavir has a molecular weight of 473.5 g/mol . Its InChI and Canonical SMILES are also provided in the PubChem database .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Temsavir, focusing on unique applications:
Multidrug-Resistant HIV-1 Infection Treatment
Temsavir has been studied for its efficacy in treating adults with multidrug-resistant HIV-1 infection. It offers a new avenue for patients who have limited treatment options due to resistance to other antiretroviral drugs .
Antiviral Activity
Research has shown that Temsavir exhibits potent antiviral activity against various HIV-1 strains, including M-tropic and T-cell line-adapted strains, making it a valuable addition to HIV treatment regimens .
Preclinical and Clinical Development Challenges
The development of Temsavir faced significant challenges, which led to innovative solutions in preclinical and clinical stages, showcasing its potential beyond just therapeutic applications .
HIV-1 Envelope Modulation
Temsavir has been found to modulate the HIV-1 envelope (Env), preventing the interaction between the host cell receptor CD4 and Env, which is crucial for viral entry into host cells .
Enhancement of bNAb Recognition
Treatment with Temsavir enhances the recognition and subsequent clearance of HIV-1-infected cells by broadly neutralizing antibodies (bnAbs), suggesting its role in improving the efficacy of bnAb-based therapies .
Mechanism of Action
Target of Action
Temsavir, the active metabolite of the prodrug Fostemsavir, is an antiretroviral HIV-1 attachment inhibitor . Its primary target is the gp120 subunit within the HIV-1 gp160 envelope glycoprotein . This glycoprotein facilitates the attachment of HIV-1 to host cell CD4 receptors .
Mode of Action
Temsavir binds to and inhibits the activity of gp120 . By doing so, it prevents the initial viral attachment and entry into host CD4+ T cells . This interaction with gp120 stabilizes the Env in a prefusion “closed” state 1 conformation , which is the first step in the HIV-1 viral lifecycle .
Biochemical Pathways
The biochemical pathway affected by Temsavir is the HIV-1 entry process. By binding to gp120, Temsavir prevents the virus from attaching to the host cell’s CD4 receptors . This action disrupts the normal lifecycle of the virus, preventing it from entering the host cell and replicating.
Pharmacokinetics
Temsavir is absorbed rapidly due to its great lipophilicity and favorable membrane permeability . It is primarily metabolized via hydrolytic and oxidative pathways . Temsavir is a P-glycoprotein and breast cancer resistance protein (BCRP) substrate; its metabolism is mediated by esterase and CYP3A4 enzymes . Drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect temsavir concentrations .
Result of Action
The result of Temsavir’s action is the prevention of HIV-1 infection. By inhibiting the attachment of the virus to host cells, Temsavir effectively halts the progression of the infection . In patients with multidrug-resistant HIV-1 infection, those who received Fostemsavir had a significantly greater decrease in the HIV-1 RNA level .
Action Environment
The action of Temsavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of Temsavir. Co-administration with drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect temsavir concentrations . Furthermore, Temsavir may enhance the concentrations of drugs that are substrates of organic-anion transporting polypeptide 1B1/3 and BCRP .
Future Directions
properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPZBKAMSFHVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462146 | |
| Record name | BMS-626529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Temsavir | |
CAS RN |
701213-36-7 | |
| Record name | Temsavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temsavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-626529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMSAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does temsavir work to inhibit HIV-1?
A1: Temsavir is a first-in-class HIV-1 attachment inhibitor. [] It functions by binding to the envelope glycoprotein 120 (gp120) of the virus. [, , ] This binding prevents the initial attachment of the virus to the CD4 receptor on host CD4+ T cells, effectively blocking viral entry and subsequent infection. [, ]
Q2: Does temsavir affect the conformation of the HIV-1 envelope glycoprotein?
A2: Yes, research suggests that temsavir stabilizes the HIV-1 envelope glycoprotein in a "closed" conformation. [, , ] This stabilized conformation is believed to be less amenable to binding by CD4, further contributing to its inhibitory effect. [, ]
Q3: Are there downstream effects of temsavir binding on the ability of broadly neutralizing antibodies (bNAbs) to recognize the virus?
A3: Studies have shown that while temsavir stabilizes a conformation generally favorable to bNAb binding, its presence can actually decrease the recognition of HIV-1 infected cells by some bNAbs. [] This effect is attributed to alterations in envelope glycoprotein glycosylation and processing in the presence of temsavir. [] Consequently, this altered antigenicity may impact the efficacy of antibody-dependent cellular cytotoxicity (ADCC) mediated by these bNAbs. []
Q4: What is the chemical structure of temsavir?
A4: Please refer to scientific publications that disclose the chemical structure of temsavir, such as those describing its discovery and development. [, ]
Q5: How is temsavir metabolized in the body?
A5: Temsavir is primarily metabolized through hydrolysis, but also undergoes oxidation via cytochrome P450 (CYP) enzymes, mainly CYP3A4. [, ]
Q6: What is the impact of renal or hepatic impairment on temsavir pharmacokinetics?
A7: Studies indicate that renal and hepatic impairment do not have a clinically meaningful effect on temsavir pharmacokinetics. [] While there is a decrease in renal clearance observed with increasing renal impairment, and a trend towards increased exposure with increasing hepatic impairment, these findings are not considered significant enough to warrant dose adjustments. []
Q7: Has the efficacy of fostemsavir been evaluated in clinical trials?
A8: Yes, fostemsavir has been evaluated in both phase 2 and phase 3 clinical trials. [, , ] These trials have demonstrated efficacy of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. [] These trials demonstrated that fostemsavir, when combined with an optimized background therapy, led to a significant decrease in HIV-1 RNA levels compared to placebo. []
Q8: Is there a risk of developing resistance to temsavir?
A9: Yes, like other antiretrovirals, the emergence of HIV-1 strains with reduced susceptibility to temsavir has been observed. [, ] This resistance is primarily associated with specific substitutions in the gp120 region of the viral envelope. [, , ]
Q9: Do pre-existing polymorphisms in the HIV-1 gp160 affect susceptibility to temsavir?
A10: Yes, certain gp160 polymorphisms, particularly at positions S375, M426, M434, and M475, have been linked to decreased temsavir susceptibility. [, , ] The prevalence of these polymorphisms varies across HIV-1 subtypes, with some subtypes exhibiting a higher prevalence of specific resistance-associated mutations. []
Q10: Is there cross-resistance between temsavir and other entry inhibitors like ibalizumab or maraviroc?
A11: Clinical evidence suggests that there is no cross-resistance between temsavir and ibalizumab or maraviroc. [] Despite all three drugs targeting the HIV-1 entry process, their distinct mechanisms of action minimize the likelihood of shared resistance pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide](/img/structure/B1684492.png)



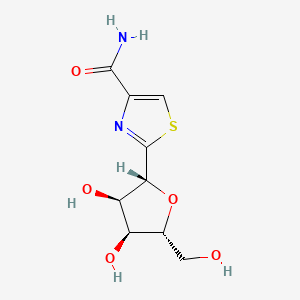

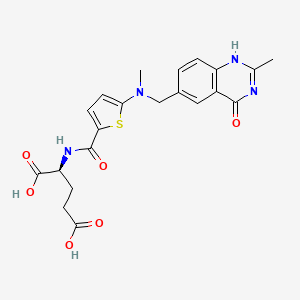
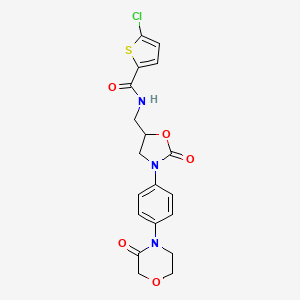


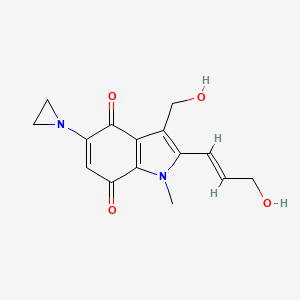
![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)

